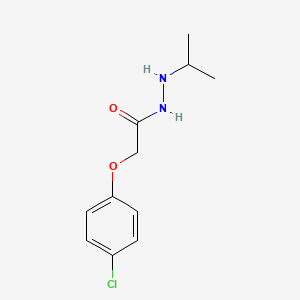
Iproclozide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iproclozide is a chemical compound that belongs to the class of phenylpiperazine antidepressant drugs. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
I. Reprogramming and Pluripotency
Research has shown that Iproclozide can be pivotal in the generation of induced pluripotent stem cells (iPSCs). iPSCs are derived from somatic cells and have the unique ability to self-renew and differentiate into various cell types. This is significant for regenerative medicine, disease modeling, and drug discovery. For instance, Singh et al. (2015) emphasized the transformative potential of iPSCs in therapeutics, replacing the use of embryonic stem cells and overcoming ethical concerns. Similarly, Warren et al. (2010) described a strategy for somatic cell reprogramming using synthetic mRNA, offering a safe and efficient pathway for reprogramming and directing cell fate (Singh et al., 2015) (Warren et al., 2010).
II. Disease Modeling and Drug Discovery
Iproclozide's role in iPSC technology is also crucial for disease modeling and drug discovery. As stated by Romano et al. (2014), iPSC technology enables the study of a variety of human illnesses and the screening of new drugs. Furthermore, Haridhasapavalan et al. (2019) highlighted how non-integrating viral and non-viral approaches in iPSC generation can be crucial for various biomedical applications, making Iproclozide a key factor in these processes (Romano et al., 2014) (Haridhasapavalan et al., 2019).
III. Neural and Cardiovascular Disorders
Iproclozide is instrumental in modeling neurological disorders using iPSCs. Research by Imaizumi and Okano (2014) has shown the creation of disease-specific iPSCs for neuropsychiatric disorders, including schizophrenia and autism, which may facilitate the understanding of these diseases' etiology and development of treatments. Additionally, the application in cardiovascular diseases is significant for the development of replacement therapies and understanding disease mechanisms (Imaizumi & Okano, 2014).
properties
CAS RN |
3544-35-2 |
|---|---|
Product Name |
Iproclozide |
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
GGECDTUJZOXAAR-UHFFFAOYSA-N |
SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
melting_point |
93.5 °C |
Other CAS RN |
3544-35-2 |
synonyms |
iproclozide p-(chlorophenoxy)acetic acid 2-isopropylhydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



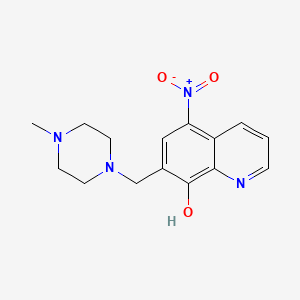
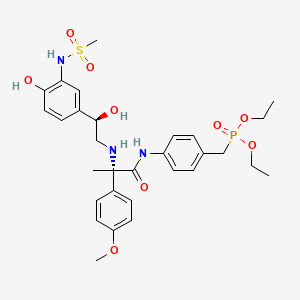
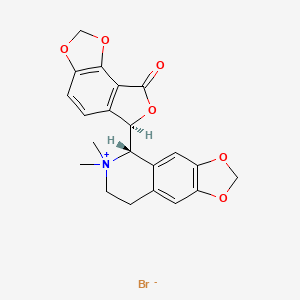
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
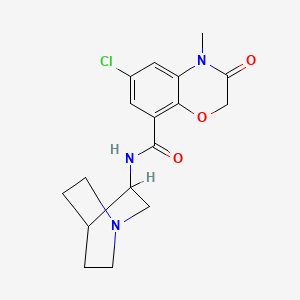
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
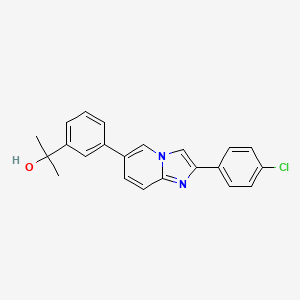
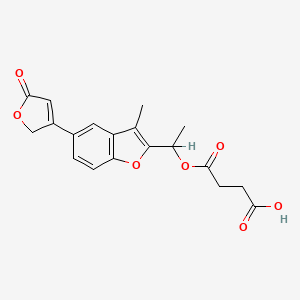
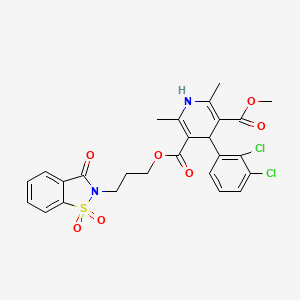
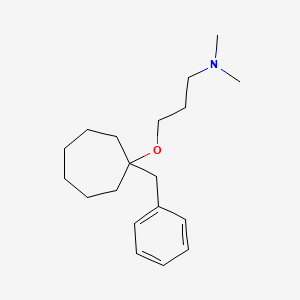
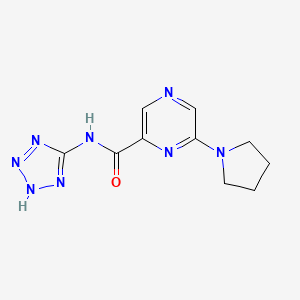
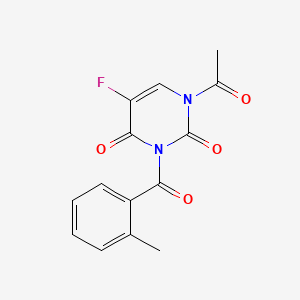
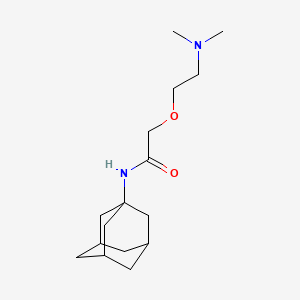
![3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)